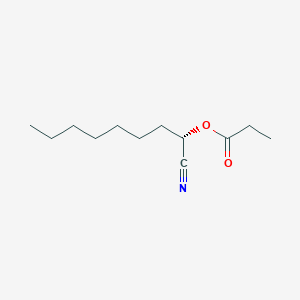
3-Heptanone, 7,7-diethoxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanone, 7,7-diethoxy-4-methyl- is an organic compound with the molecular formula C11H22O3 It is a derivative of heptanone, characterized by the presence of two ethoxy groups and a methyl group at specific positions on the heptanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 7,7-diethoxy-4-methyl- typically involves the alkylation of 3-heptanone with diethyl carbonate in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with diethyl carbonate to yield the desired product.
Industrial Production Methods
Industrial production of 3-Heptanone, 7,7-diethoxy-4-methyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptanone, 7,7-diethoxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Heptanone, 7,7-diethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Heptanone, 7,7-diethoxy-4-methyl- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, hydrolysis, and conjugation with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptanone: A simpler ketone without the ethoxy and methyl substitutions.
4-Methyl-3-heptanone: Similar structure but lacks the ethoxy groups.
7,7-Diethoxyheptan-3-one: Similar but without the methyl group.
Uniqueness
3-Heptanone, 7,7-diethoxy-4-methyl- is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
142968-55-6 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
7,7-diethoxy-4-methylheptan-3-one |
InChI |
InChI=1S/C12H24O3/c1-5-11(13)10(4)8-9-12(14-6-2)15-7-3/h10,12H,5-9H2,1-4H3 |
InChI-Schlüssel |
CTWAEANUEXMSPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)CCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)





![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)


![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)


